

Technical Guide: Spectroscopic Characterization of Oxindolylalanine (2-Hydroxytryptophan)

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *2-amino-3-(2-hydroxy-1H-indol-3-yl)propanoic acid*

CAS No.: 1313016-72-6

Cat. No.: B3321143

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Part 1: Structural Dynamics & Tautomerism

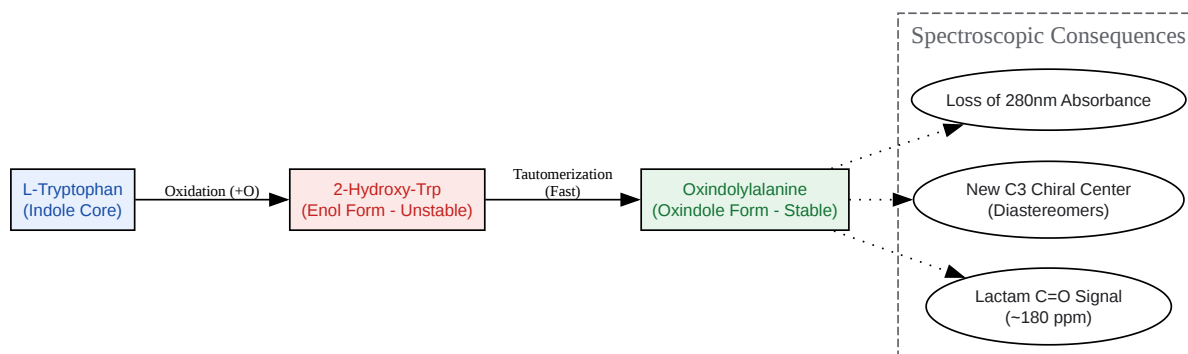
The characterization of this molecule requires recognizing its "chameleon" nature. While nomenclature suggests a hydroxy-indole, the physical reality is an oxindole (indolin-2-one).

The Tautomeric Shift

Oxidation of Tryptophan at the C2 position destroys the aromaticity of the pyrrole ring. The resulting C2-hydroxyl group tautomerizes to a C2-carbonyl (lactam).

- Consequence 1: The C2 carbon becomes a carbonyl ().
- Consequence 2: The C3 carbon (connecting the side chain) changes from (planar) to (tetrahedral).

- Consequence 3: A new chiral center is formed at C3. Since the -carbon is fixed (usually L-configuration), Oxindolylalanine exists as a pair of diastereomers (denoted often as diastereomer A and B).



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Figure 1: Pathway of Tryptophan oxidation to the stable Oxindolylalanine species.

Part 2: Spectroscopic Profile

Mass Spectrometry (MS)

Differentiation from its isomer, 5-Hydroxytryptophan (5-HTP), is critical.^[1] While both have the same molecular weight, their fragmentation patterns differ due to the stability of the oxindole core versus the hydroxyindole core.

Parameter	Value / Characteristic	Notes
Molecular Formula		
Monoisotopic Mass	220.0848 Da	
Parent Ion	221.09 Da	Observed in ESI+ mode.
Key Neutral Losses	(17 Da)	Common in amino acids.
	(18 Da)	
	(46 Da)	
Diagnostic Fragment	130 - 132	Represents the oxindole-methyl cation. distinct from the hydroxyindole fragment (146) seen in 5-HTP.
Differentiation Rule	Ratio of 146 : 130	5-HTP: High 146 signal (stable phenol). Oxindolylalanine: Low/Absent 146, High 130/132.

Fragmentation Pathway:

Nuclear Magnetic Resonance (NMR)

The most definitive proof of the oxindolylalanine structure is the upfield shift of the C3 carbon (from aromatic to aliphatic) and the disappearance of the C2 proton.

¹H NMR (Proton) - 500 MHz,

Note: Due to diastereomers, signals often appear as doubled sets or complex multiplets.

Proton Position	Chemical Shift (, ppm)	Multiplicity	Diagnostic Note
H-2 (Indole)	Absent	-	The diagnostic singlet at ~7.2 ppm in Trp is gone.
H-4, H-5, H-6, H-7	6.90 – 7.40	Multiplets	Aromatic ring protons remain but pattern shifts slightly upfield compared to Trp.
-CH	3.95 – 4.10	dd or m	Shifted slightly due to altered ring electronics.
H-3 (Ring)	3.50 – 3.80	d or m	Critical Signal. This proton is on the new chiral center. It couples to the -protons.
-CH	2.10 – 2.50	Multiplets	Significant upfield shift compared to Trp (3.2 ppm) due to loss of aromatic ring current anisotropy.

C NMR (Carbon) - 125 MHz,

Carbon Position	Chemical Shift (, ppm)	Structural Assignment
C-2 (Ring)	178.0 – 181.0	Lactam Carbonyl (C=O). Distinct from acid carbonyl (~174 ppm).
COOH (Acid)	173.0 – 175.0	Carboxylic acid carbonyl.
C-3 (Ring)	45.0 – 50.0	Aliphatic Methine. In Trp, this is ~110 ppm. This massive upfield shift confirms the loss of the double bond.
Aromatic C	110.0 – 145.0	Benzenoid ring carbons (C3a, C4, C5, C6, C7, C7a).

UV-Vis Spectroscopy

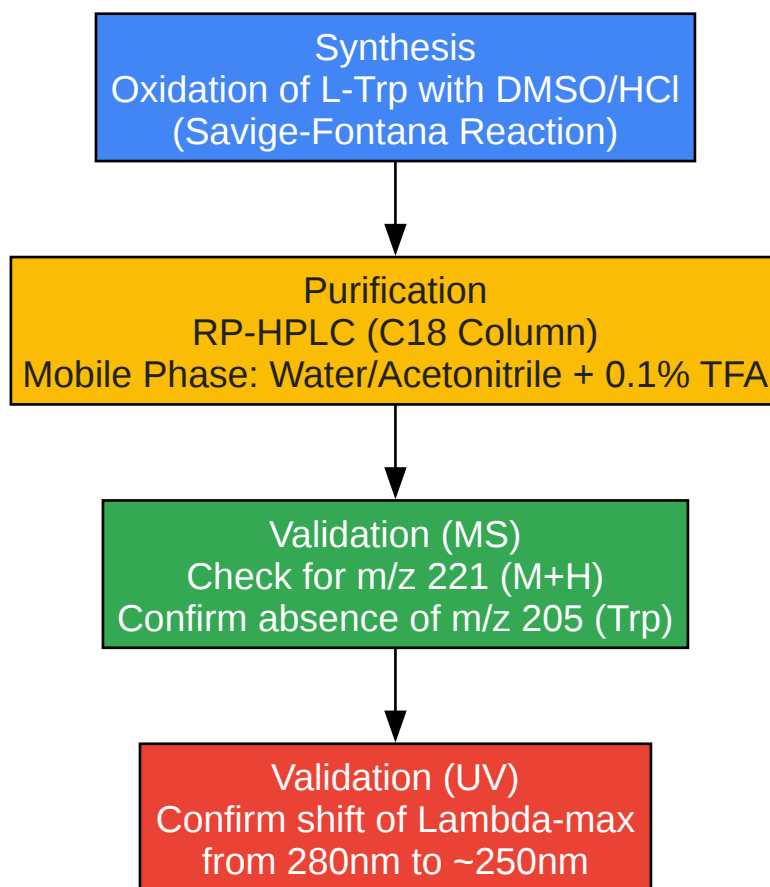
Tryptophan is defined by its strong absorption at 280 nm. Oxindolylalanine loses this chromophore.

- (Oxindolylalanine): ~250 nm (Strong) and 290-300 nm (Weak shoulder).
- Visual Appearance: "Bleached" compared to Tryptophan in the 280 nm region.
- Fluorescence: Oxindolylalanine is generally considered non-fluorescent or weakly fluorescent with a blue-shifted emission compared to Trp, making it invisible to standard Trp fluorescence channels (Ex 280 / Em 350).

Part 3: Experimental Protocols

Workflow: Isolation & Analysis

This protocol outlines the generation of Oxindolylalanine for use as a standard, as it is not always commercially available off-the-shelf.



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Figure 2: Synthesis and validation workflow for Oxindolylalanine.

Protocol 1: DMSO/HCl Oxidation (Savigne-Fontana Method)

This is the gold-standard method for selectively converting Tryptophan to Oxindolylalanine without over-oxidation to Formylkynurenine.

- Reaction: Dissolve L-Tryptophan (100 mg) in Glacial Acetic Acid (2 mL).
- Reagent: Add conc. HCl (0.5 mL) and DMSO (0.2 mL).
- Incubation: Stir at room temperature for 30 minutes. The solution may turn slightly yellow.
- Quenching: Add water (10 mL) to stop the reaction.

- Isolation: Neutralize with NaOH to pH 5-6 and precipitate, or purify directly via Preparative HPLC.
- HPLC Conditions:
 - Column: C18 Reverse Phase.
 - Gradient: 0% to 20% Acetonitrile in Water (0.1% TFA) over 20 minutes.
 - Elution: Oxindolylalanine elutes earlier than Tryptophan due to the increased polarity of the lactam ring.

References

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Sources

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